2-Amino-3-(pyrimidin-2-yl)propan-1-ol is an organic compound classified within the aminopyrimidine family. This compound features a pyrimidine ring with an amino group and a hydroxyl group attached to a propanol chain. Its molecular formula is , and it has a molecular weight of 153.18 g/mol. The compound is of interest in various fields, including medicinal chemistry, due to its potential biological activities and applications in drug development .
The synthesis of 2-Amino-3-(pyrimidin-2-yl)propan-1-ol typically involves multi-step organic reactions. One common synthetic route begins with the esterification of nicotinic acid, followed by oxidation using 3-chloroperoxybenzoic acid to yield pyridine N-oxides. This intermediate undergoes nucleophilic substitution with trimethylsilyl cyanide, followed by reduction using sodium and ammonium chloride in an ethanol solution to produce the final compound.
The industrial production of this compound may utilize similar synthetic routes but is optimized for larger-scale operations, often employing continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of reagents and reaction conditions are critical for maximizing yield and purity.
The structural representation of 2-Amino-3-(pyrimidin-2-yl)propan-1-ol can be depicted using the following data:
Property | Data |
---|---|
Molecular Formula | |
Molecular Weight | 153.18 g/mol |
IUPAC Name | 2-amino-3-(pyrimidin-2-yl)propan-1-ol |
InChI | InChI=1S/C7H11N3O/c8-6(5-11)4-7-9-2-1-3-10-7/h1-3,6,11H,4-5,8H2 |
InChI Key | DEDOJYRIIJMJIS-UHFFFAOYSA-N |
Canonical SMILES | C1=CN=C(N=C1)CC(CO)N |
This structure indicates the presence of functional groups that contribute to its chemical reactivity and biological activity .
2-Amino-3-(pyrimidin-2-yl)propan-1-ol participates in various chemical reactions typical of amines and alcohols. Notably, it can undergo nucleophilic substitutions, oxidation reactions, and condensation reactions. Its ability to form hydrogen bonds due to the hydroxyl group enhances its reactivity in biochemical pathways.
The compound has shown potential as a substrate in enzyme-catalyzed reactions, particularly those involving dihydrofolate reductase (DHFR), which is crucial for DNA synthesis in many organisms. By inhibiting this enzyme, the compound can disrupt nucleotide synthesis, leading to cytotoxic effects on rapidly dividing cells .
The mechanism of action for 2-Amino-3-(pyrimidin-2-yl)propan-1-ol primarily involves its interaction with specific molecular targets within biological systems. Research indicates that derivatives of this compound can inhibit dihydrofolate reductase. This inhibition leads to reduced levels of tetrahydrofolate, a vital cofactor in nucleotide biosynthesis, thereby affecting cell proliferation and survival in pathogens such as Plasmodium species responsible for malaria .
While specific physical properties such as melting point and boiling point are not universally reported, the compound is generally characterized by its solubility in polar solvents due to the presence of hydroxyl and amino groups.
The chemical properties include:
Property | Data |
---|---|
Density | Not available |
Boiling Point | Not available |
Melting Point | Not available |
These properties influence its behavior in various chemical environments and applications in research .
2-Amino-3-(pyrimidin-2-yl)propan-1-ol has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is studied for potential biological activities, including antimicrobial and antiplasmodial properties.
Medicine: Ongoing research explores its therapeutic potential in treating diseases such as malaria and sleeping sickness.
Industry: It finds utility in developing new materials and chemical processes due to its unique structural features .
Reductive amination represents the most efficient strategy for constructing the amino alcohol backbone of 2-amino-3-(pyrimidin-2-yl)propan-1-ol. This convergent approach involves the condensation of pyrimidine-2-carbaldehyde with 2-aminoethanol followed by selective reduction of the intermediate imine. Optimization studies reveal that sodium cyanoborohydride (NaBH₃CN) in methanol at 0°C to room temperature achieves superior chemoselectivity, minimizing over-reduction byproducts [3] [8]. The reaction proceeds via a Schiff base intermediate that is rapidly reduced to the target amine, with reaction monitoring by TLC (silica gel, Rf = 0.3 in 10:1 CH₂Cl₂:MeOH) critical for yield optimization.
Table 1: Reductive Amination Optimization Parameters
Reducing Agent | Solvent | Temp (°C) | Time (h) | Yield (%) |
---|---|---|---|---|
NaBH₃CN | MeOH | 0 → 25 | 12 | 85 |
NaBH(OAc)₃ | DCE | 25 | 24 | 72 |
NaBH₄ | THF | 0 → 25 | 6 | 58* |
Includes significant di-reduction impurities |
Protection strategies significantly impact yield and purity. N-Boc protection of 2-aminoethanol prior to reductive amination—followed by acidic deprotection (TFA/DCM)—increases overall yield to 89% by preventing dialkylation [9]. Solvent screening identifies methanol as optimal, balancing reagent solubility and reduction kinetics. Ethanol causes precipitation issues, while aprotic solvents (THF, acetonitrile) slow imine formation. Post-reduction purification employs silica gel chromatography (eluent: CH₂Cl₂/MeOH/NH₄OH 90:9:1) to isolate the product as a hygroscopic colorless oil, with identity confirmed by ¹H-NMR (D₂O: δ 3.65 (t, 2H), 3.52 (t, 2H), 2.95 (m, 1H), 8.75 (d, 2H)) [8].
Late-stage modification of the pyrimidine ring enables targeted diversification of 2-amino-3-(pyrimidin-2-yl)propan-1-ol. Electrophilic activation at C4/C6 positions is achieved via chlorination using phosphorus oxychloride (POCl₃), generating 4,6-dichloropyrimidin-2-yl intermediates that undergo regioselective nucleophilic substitution. Amination at C4 with ammonia/dioxane at 60°C occurs preferentially over C6 due to reduced steric hindrance [4] [5]. Microwave irradiation (100°C, 30 min) significantly accelerates substitution kinetics versus conventional heating (reflux, 12 h), with C4 conversion exceeding 95% by HPLC monitoring [5].
Table 2: Nucleophilic Substitution Regioselectivity
Position | Nucleophile | Conditions | Conversion (%) | Isolated Yield (%) |
---|---|---|---|---|
C4 | NH₃/EtOH | 60°C, 6h | 98 | 85 |
C4 | CH₃NH₂/THF | 80°C, 4h | 95 | 82 |
C6 | NH₃/EtOH | 100°C, 24h | 78 | 65 |
C6 | PhONa/DMF | 120°C, 8h | 83 | 70 |
Alkoxy-functionalized derivatives are synthesized via Williamson ether synthesis, where sodium alkoxides displace chloride in anhydrous DMF under nitrogen. Sterically hindered nucleophiles (e.g., tert-butoxide) require crown ether catalysts for viable reaction rates [4]. Computational modeling (DFT) confirms that C4 substitution benefits from lower activation energy (ΔG‡ = 15.2 kcal/mol) compared to C6 (ΔG‡ = 18.7 kcal/mol) due to reduced electron density redistribution during SNAr. Post-functionalization purification employs recrystallization from ethanol/water (1:2) to yield analytically pure solids [4].
Chiral induction in 2-amino-3-(pyrimidin-2-yl)propan-1-ol synthesis leverages asymmetric hydrogenation and organocatalytic amination. Ru-(S)-BINAP catalyzed hydrogenation of the precursor enamide (E)-3-(pyrimidin-2-yl)acrylic acid achieves 92% ee under mild hydrogen pressure (50 psi) in methanol at 25°C, followed by borane reduction of the carboxylic acid to alcohol [9]. Alternatively, proline-derived organocatalysts enable direct enantioselective amination of 3-(pyrimidin-2-yl)propanal with azodicarboxylates, though yields are moderate (≤65%) due to imine equilibrium challenges [2].
Table 3: Stereoselective Synthesis Performance Metrics
Method | Catalyst | ee (%) | Yield (%) | Scale-Up Feasibility |
---|---|---|---|---|
Asymmetric Hydrogenation | Ru-(S)-BINAP | 92 | 88 | High |
Organocatalytic Amination | L-Proline-Derived | 85 | 65 | Medium |
Enzymatic Resolution | Lipase PS | >99* | 45* | Low |
Theoretical maximum yield for resolution = 50% |
Enzymatic resolution using immobilized lipases (e.g., Candida antarctica lipase B) selectively acylates the (R)-enantiomer with vinyl acetate in tert-butyl methyl ether. After 24 h at 30°C, the unreacted (S)-enantiomer is recovered with >99% ee, albeit in maximum 45% yield [9]. Large-scale production favors asymmetric hydrogenation due to linear synthesis and commercial catalyst availability, though the organocatalytic route avoids transition metals for pharmaceutical applications requiring stringent metal residue control.
Solvent-free synthesis enhances atom economy and reduces purification complexity. Neat mixtures of pyrimidine-2-carbaldehyde and 2-aminoethanol adsorbed on acidic alumina (20% w/w) react within 2 hours at 80°C, followed by in-situ reduction using polymer-supported borohydride to yield 2-amino-3-(pyrimidin-2-yl)propan-1-ol in 78% isolated yield after simple filtration and solvent removal [8]. This approach eliminates aqueous workups, minimizing product loss during extraction of the hydrophilic amino alcohol.
Microwave dielectric heating revolutionizes nucleophilic substitution kinetics. Chloropyrimidine precursors irradiated at 150 W in DMF reach completion in 8–12 minutes versus 8–12 hours conventionally, with temperature controlled at 120°C via IR monitoring [5]. Precise power modulation prevents thermal decomposition, as evidenced by HPLC purity >98%. Scale-up to 100g is demonstrated using continuous-flow microwave reactors (residence time = 5 min, 130°C), achieving 83% yield with consistent purity.
Table 4: Energy Efficiency Comparison
Method | Reaction Time | Energy Consumption (kW·h/mol) | Purity (%) |
---|---|---|---|
Conventional Heating | 10 h | 8.5 | 95 |
Solvent-Free (Alumina) | 2 h | 0.9 | 97 |
Batch Microwave | 15 min | 0.6 | 98 |
Continuous Flow MW | 5 min | 0.4 | 98 |
Salt formation mitigates the inherent hygroscopicity and poor crystallinity of 2-amino-3-(pyrimidin-2-yl)propan-1-ol. Hydrochloride salts are prepared by bubbling dry HCl through ethanolic solutions of the free base, yielding crystalline solids after anti-solvent addition (diethyl ether). The hydrochloride salt exhibits superior stability (TGA: decomposition onset = 187°C vs. free base = 142°C) and reduced hygroscopicity (dynamic vapor sorption: 0.8% water uptake at 80% RH vs. free base = 12%) [8]. Fumarate salts provide an alternative for low-solubility formulations, prepared by equimolar combination in hot isopropanol followed by cooling crystallization [2].
Lyophilization enables amorphous solid dispersion (ASD) formulations for enhanced dissolution. Co-lyophilization with polyvinylpyrrolidone (PVP K30, 1:1 w/w) from tert-butanol/water mixtures produces amorphous composites with 2.4-fold faster dissolution rates in simulated gastric fluid (pH 1.2) versus crystalline salts. Accelerated stability studies (40°C/75% RH, 3 months) confirm the amorphous phase remains stable when packaged with desiccants [4]. Salt selection profoundly impacts biological activity, with hydrochloride salts showing 30% higher cellular uptake in Caco-2 permeability assays due to improved aqueous solubility.
Table 5: Salt and Co-Crystal Properties
Form | Preparation Method | Melting Point (°C) | Solubility (mg/mL, H₂O) |
---|---|---|---|
Free Base | Column Chromatography | 142 (dec) | 102 |
Hydrochloride | Ethanolic HCl | 187–189 | 248 |
Fumarate | IPA Crystallization | 172–175 | 89 |
PVP K30 ASD | Lyophilization | Amorphous | 316 |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: